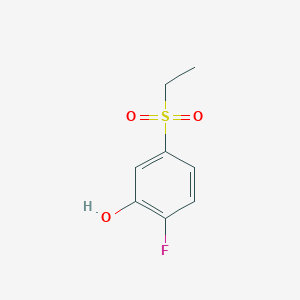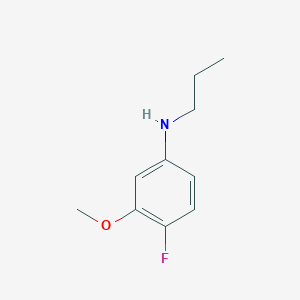
3-O-Benzyl-1-O,2-O-isopropylidene-beta-L-lyxofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Benzyl-1-O,2-O-isopropylidene-beta-L-lyxofuranose: is a synthetic organic compound that belongs to the class of furanose sugars It is characterized by the presence of benzyl and isopropylidene protective groups, which are commonly used in organic synthesis to protect hydroxyl groups during chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-1-O,2-O-isopropylidene-beta-L-lyxofuranose typically involves the protection of hydroxyl groups on a lyxofuranose sugar. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on lyxofuranose are protected using benzyl and isopropylidene groups. This is achieved by reacting the sugar with benzyl bromide and acetone in the presence of an acid catalyst.
Formation of Isopropylidene Acetal: The isopropylidene group is introduced by reacting the sugar with acetone and an acid catalyst, such as sulfuric acid, to form the acetal.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The benzyl and isopropylidene groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium carbonate can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-O-Benzyl-1-O,2-O-isopropylidene-beta-L-lyxofuranose is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various sugar derivatives and glycosides.
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It can be used as a substrate or inhibitor in enzymatic assays.
Medicine: Its derivatives have shown activity against certain pathogens .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of 3-O-Benzyl-1-O,2-O-isopropylidene-beta-L-lyxofuranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The protective groups on the compound allow it to selectively interact with these targets without undergoing unwanted side reactions. The benzyl and isopropylidene groups can be removed under specific conditions to release the active sugar moiety, which can then participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-allofuranose
- 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose
- 4-O-Benzyl-2,3-O-isopropylidene-L-threose
Comparison: 3-O-Benzyl-1-O,2-O-isopropylidene-beta-L-lyxofuranose is unique due to its specific stereochemistry and protective groups. While similar compounds may have the same protective groups, their stereochemistry and sugar moieties differ, leading to different reactivity and applications. For example, 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-allofuranose has a different stereochemistry, which affects its interaction with enzymes and other molecular targets .
Eigenschaften
IUPAC Name |
(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-15(2)19-13-12(11(8-16)18-14(13)20-15)17-9-10-6-4-3-5-7-10/h3-7,11-14,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGQAKYHAOEVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CO)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
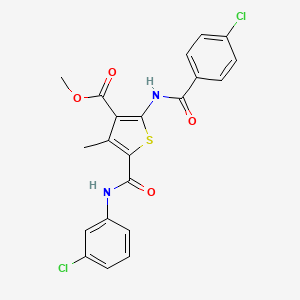


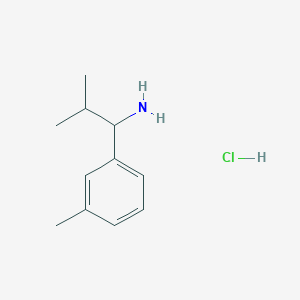


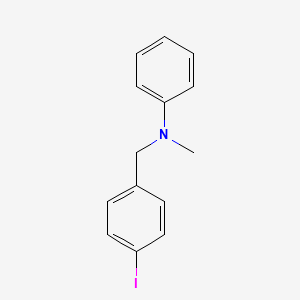

![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)

